2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide
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Overview
Description
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl-pyrazinyl moiety, and a sulfamoyl-benzamide core. It is primarily studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazinyl Moiety: This step involves the reaction of pyridine-4-carboxaldehyde with hydrazine to form the pyrazinyl intermediate.
Coupling with Benzamide: The pyrazinyl intermediate is then coupled with 2-methoxy-5-sulfamoylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final step involves purification of the product through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 2-hydroxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide.
Reduction: Formation of 2-methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}aminosulfamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes involved in metabolic pathways. This binding disrupts the normal function of the enzymes, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core.
Isoniazid: Another anti-tubercular drug with a similar mechanism of action.
Rifampicin: A broad-spectrum antibiotic used in combination with other drugs for tuberculosis treatment.
Uniqueness
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is unique due to its specific structural features, such as the methoxy and sulfamoyl groups, which may contribute to its distinct pharmacological profile and potential for reduced resistance development compared to other anti-tubercular agents .
Properties
IUPAC Name |
2-methoxy-5-[(3-pyridin-4-ylpyrazin-2-yl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-27-16-3-2-13(10-14(16)18(19)24)28(25,26)23-11-15-17(22-9-8-21-15)12-4-6-20-7-5-12/h2-10,23H,11H2,1H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURAFMCDGWFPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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